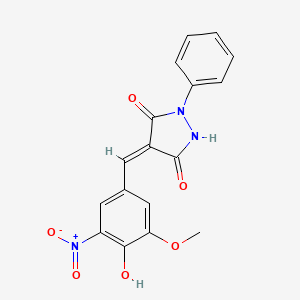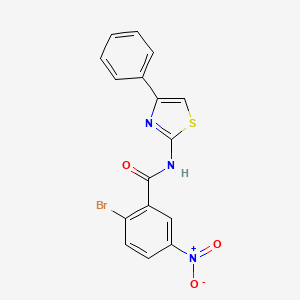
4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione
Descripción general
Descripción
The compound is a Schiff base , which are condensation products of primary amines and carbonyl compounds . They are characterized by an imine group –N=CH-, which helps to clarify the mechanism of transamination and racemization reaction in biological systems . They exhibit antibacterial and antifungal effect biological properties .
Synthesis Analysis
Schiff bases are typically synthesized through the condensation of a carbonyl compound with an amine under azeotropic distillation . For example, 4-((4-hydroxy-3-methoxy-5-nitrobenzylidene)amino)pyrimidin-2(1H)-one was obtained by the condensation of cytosine with 5-nitrovanillin .
Molecular Structure Analysis
The structural characteristics of similar compounds have been determined and optimized by WB97XD/cc- pVDZ basis set . The vibrational frequencies were computed and subsequently compared to the experimental frequencies .
Physical And Chemical Properties Analysis
The electronic properties of similar compounds have been investigated in gas and solvent phases using the time-dependent density functional theory (TD-DFT) approach . The fluorescence study showed three different wavelengths indicating the nature of the optical material properties .
Mecanismo De Acción
Schiff bases appear to be an important intermediate in a number of enzymatic reactions involving interaction of an enzyme with an amino or a carbonyl group of the substrate . One of the most important types of catalytic mechanism is the biochemical process which involves the condensation of a primary amine in an enzyme usually that of a lysine residue, with a carbonyl group of the substrate to form an imine, or Schiff base .
Propiedades
IUPAC Name |
(4E)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6/c1-26-14-9-10(8-13(15(14)21)20(24)25)7-12-16(22)18-19(17(12)23)11-5-3-2-4-6-11/h2-9,21H,1H3,(H,18,22)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZMYXVZGXLQOY-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)NN(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[2-(1H-benzimidazol-1-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3734588.png)
![7-[(2,4-dimethoxyphenyl)sulfonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3734593.png)
![2-{[methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]methyl}thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B3734607.png)
![2-{[(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)(methyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B3734614.png)
![7-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3734624.png)
![N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3734631.png)
![2-[4-(2-methylbenzoyl)-1-piperazinyl]-6-nitro-1,3-benzothiazole](/img/structure/B3734637.png)
![{2,6-dichloro-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B3734641.png)
![2-(3,4-dimethylphenoxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3734649.png)


![1-cyclopentyl-4-(2-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3734685.png)
![2-(4-phenyl-1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3734702.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B3734710.png)